molecular formula C13H19Cl3N2O B13735344 Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride CAS No. 1603-09-4

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride

Cat. No.: B13735344
CAS No.: 1603-09-4
M. Wt: 325.7 g/mol
InChI Key: ICWUNMJSUFZPJB-UHFFFAOYSA-N
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Description

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a bis(2-chloroethyl)amino group, making it a versatile agent in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride typically involves the reaction of acetanilide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: It has been investigated for its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell division.

    Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in cancer therapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride is unique due to its specific structural features and the presence of the acetanilide moiety.

Properties

CAS No.

1603-09-4

Molecular Formula

C13H19Cl3N2O

Molecular Weight

325.7 g/mol

IUPAC Name

bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C13H18Cl2N2O.ClH/c1-16(12-5-3-2-4-6-12)13(18)11-17(9-7-14)10-8-15;/h2-6H,7-11H2,1H3;1H

InChI Key

ICWUNMJSUFZPJB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C[NH+](CCCl)CCCl.[Cl-]

Origin of Product

United States

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